molecular formula C17H17ClN2O4 B2940943 N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide CAS No. 289655-82-9

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide

Cat. No.: B2940943
CAS No.: 289655-82-9
M. Wt: 348.78
InChI Key: RQWIUDDMUHTLEC-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroacetamido)-2,5-dimethoxyphenyl]benzamide is a synthetic organic compound characterized by a benzamide backbone substituted with a 2-chloroacetamido group and two methoxy groups at the 2,5-positions of the phenyl ring. Notably, this compound is listed as discontinued by suppliers such as CymitQuimica, suggesting challenges in production, safety, or commercial viability .

Properties

IUPAC Name

N-[4-[(2-chloroacetyl)amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-9-13(20-17(22)11-6-4-3-5-7-11)15(24-2)8-12(14)19-16(21)10-18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIUDDMUHTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCl)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.

Scientific Research Applications

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Three structurally related compounds are analyzed for comparative purposes:

N-[4-(2-Chloroacetamido)-2,5-diethoxyphenyl]benzamide : Differs by replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) groups .

N-{4-[2-(Benzylsulfanyl)acetamido]-2,5-dimethoxyphenyl}benzamide : Replaces the chloro (-Cl) group with a benzylsulfanyl (-S-CH₂C₆H₅) moiety .

Physicochemical Properties

Compound Substituents (R₁, R₂) Molecular Weight* Predicted LogP* Water Solubility*
Target Compound -Cl, -OCH₃ ~388.8 ~2.8 Low
Diethoxy Analog -Cl, -OCH₂CH₃ ~416.9 ~3.5 Very Low
Benzylsulfanyl Analog -S-Benzyl, -OCH₃ ~476.0 ~4.2 Insoluble

*Estimates based on substituent contributions (methoxy: + hydrophilicity; ethoxy/benzylsulfanyl: + lipophilicity).

Reactivity and Stability

  • Target Compound : The chloroacetamido group is prone to nucleophilic substitution (e.g., hydrolysis or reactions with thiols), while methoxy groups stabilize the aromatic ring via electron donation. Sensitivity to moisture and heat is inferred from safety guidelines for its diethoxy analog .
  • Stability under storage (dry, ventilated conditions) aligns with methoxy analog protocols .
  • Benzylsulfanyl Analog : The sulfur atom in the benzylsulfanyl group reduces electrophilicity, improving stability against hydrolysis. However, sulfur may oxidize to sulfoxides or sulfones under oxidative conditions .

Biological Activity

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzamide core with a chloroacetamido group and two methoxy substituents on the aromatic ring. Its chemical structure can be represented as follows:

C16H18ClNO3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_{3}

This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Properties

This compound has been studied for its anticancer properties, particularly its ability to inhibit tumor growth in various cancer cell lines. Research indicates that compounds with similar structural motifs often exhibit activity against histone deacetylases (HDACs), which are critical in regulating gene expression and cancer progression.

The primary mechanism by which this compound exerts its anticancer effects involves the inhibition of HDACs. This inhibition leads to:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
  • Alteration of Gene Expression : By inhibiting HDACs, the compound can modulate the expression of genes involved in cell survival and proliferation.

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of ActionReference
HepG2 (liver)1.73HDAC inhibition
A2780 (ovarian)2.66HDAC inhibition
MCF7 (breast)1.30HDAC inhibition

These results indicate that the compound is particularly effective against liver and ovarian cancer cell lines.

Study 1: Antitumor Activity in Xenograft Models

In a study involving xenograft models, this compound was administered to mice implanted with HepG2 cells. The results showed a tumor growth inhibition (TGI) of approximately 48%, highlighting the compound's potential as an effective therapeutic agent in vivo.

Study 2: Combination Therapy

Further research explored the effects of combining this compound with conventional chemotherapeutics such as taxol and camptothecin. The combination therapy demonstrated enhanced anticancer activity compared to either agent alone, suggesting synergistic effects that could improve treatment outcomes for patients with resistant tumors.

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